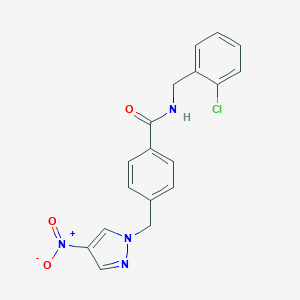![molecular formula C16H15Cl2NO3S B213867 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, also known as DTG, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom and a morpholine ring. DTG has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine acts as a selective agonist for the sigma-1 receptor, which is a protein found in the brain and other tissues. The sigma-1 receptor has been implicated in a range of physiological processes, including pain perception, cognition, and mood regulation. 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine binds to the sigma-1 receptor, leading to the activation of downstream signaling pathways that modulate these processes.
Biochemical and Physiological Effects:
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory processes. In addition, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been shown to have potential as a treatment for neuropathic pain, as it can reduce the hypersensitivity associated with this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine in lab experiments is that it has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of using 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine is that it can be difficult to synthesize and purify, which can make it challenging to obtain a consistent supply for experiments.
Direcciones Futuras
There are many potential future directions for research on 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, including studies on its efficacy and safety as a treatment for opioid addiction, its potential as a treatment for other neurological disorders, and its use as a tool for studying the sigma-1 receptor and its downstream signaling pathways. Additionally, further research is needed to optimize the synthesis and purification of 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine, as well as to develop more efficient methods for its delivery in vivo.
Métodos De Síntesis
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzyl chloride with furoyl chloride in the presence of thiomorpholine. Another method involves the reaction of 2,5-dichlorobenzyl alcohol with furoic acid in the presence of thionyl chloride, followed by the addition of thiomorpholine.
Aplicaciones Científicas De Investigación
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been used in a number of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In particular, 4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine has been found to have potential as a treatment for opioid addiction, as it has been shown to reduce the symptoms of withdrawal and decrease the reinforcing effects of opioids.
Propiedades
Nombre del producto |
4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine |
|---|---|
Fórmula molecular |
C16H15Cl2NO3S |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-11-1-3-13(18)15(9-11)21-10-12-2-4-14(22-12)16(20)19-5-7-23-8-6-19/h1-4,9H,5-8,10H2 |
Clave InChI |
RIZHOCSVILARCM-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)


![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)